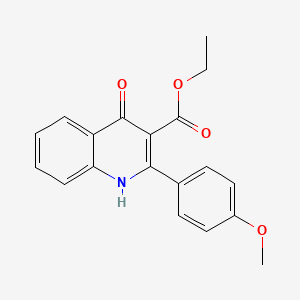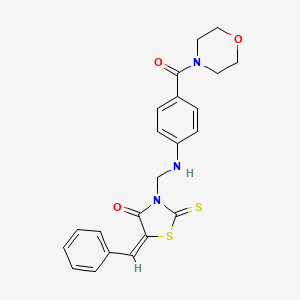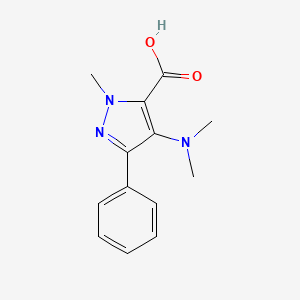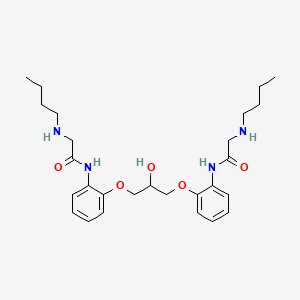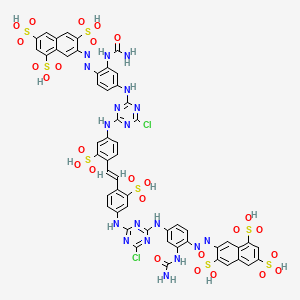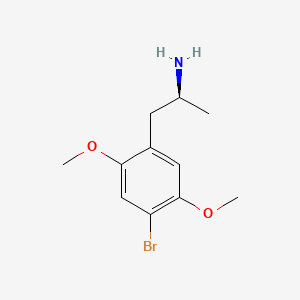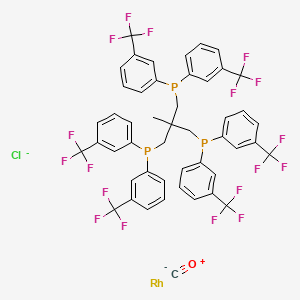
(RhCl(CO)(CF3PPP))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine, denoted as RhCl(CO)(CF3PPP), is a coordination complex of rhodium. This compound is notable for its unique structure and properties, which make it valuable in various chemical applications, particularly in catalysis and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RhCl(CO)(CF3PPP) involves the reaction of rhodium chloride with carbon monoxide and tris(trifluoromethylphenyl)phosphine. The process typically requires controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired complex. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of tris(trifluoromethylphenyl)phosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of RhCl(CO)(CF3PPP) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The production is carefully monitored to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) species, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Rhodium Chloride Carbonyl Tris(trifluoromethylphenyl)phosphine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism by which RhCl(CO)(CF3PPP) exerts its effects involves coordination to substrates and facilitating various chemical transformations. The rhodium center plays a crucial role in activating substrates and promoting reactions through oxidative addition, migratory insertion, and reductive elimination steps . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)rhodium carbonyl chloride: This compound, similar to RhCl(CO)(CF3PPP), is used in catalysis and has a similar coordination environment.
Wilkinson’s catalyst: Another rhodium complex with triphenylphosphine ligands, widely used in hydrogenation reactions.
Uniqueness
RhCl(CO)(CF3PPP) is unique due to the presence of trifluoromethylphenyl groups, which enhance its stability and reactivity compared to other rhodium complexes. This makes it particularly valuable in applications requiring robust and efficient catalysts.
Properties
CAS No. |
204906-18-3 |
|---|---|
Molecular Formula |
C48H33ClF18OP3Rh- |
Molecular Weight |
1199.0 g/mol |
IUPAC Name |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
InChI Key |
QEGDOVFRFPSMMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
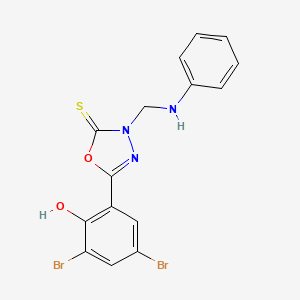
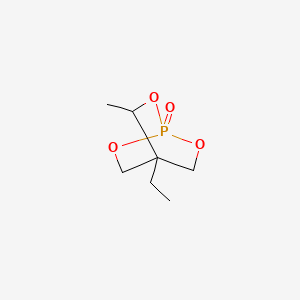

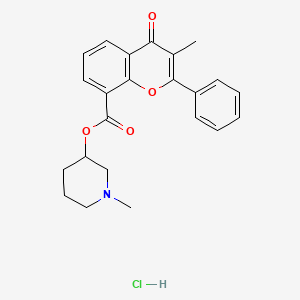
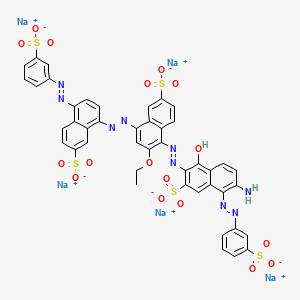
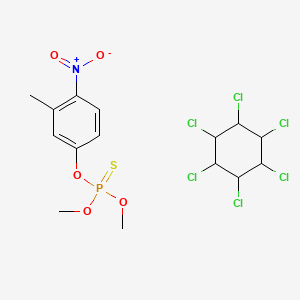
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
